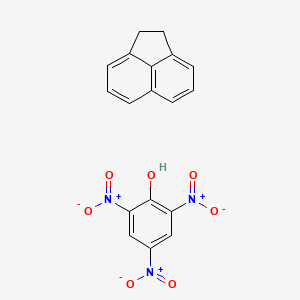

Acenaphthene, monopicrate

Description

Historical Context and Evolution of Research on Acenaphthene-Related Charge-Transfer Complexes

The history of acenaphthene (B1664957) monopicrate is rooted in two parallel streams of nineteenth and early twentieth-century organic chemistry. First, the donor molecule, acenaphthene, was initially prepared by Marcellin Berthelot in 1866 and was later identified as a significant component of coal tar, a primary source of aromatic compounds. wikipedia.org Second, picric acid became a vital reagent for organic chemists. Due to its ability to form stable, crystalline derivatives with sharp, well-defined melting points, it was widely used to separate, purify, and identify aromatic hydrocarbons and amines. ijpcbs.comias.ac.in The formation of a picrate (B76445) was a standard method for the characterization of newly isolated or synthesized aromatic compounds.

Early investigations into the intensely colored complexes formed between electron-rich aromatic compounds and electron-deficient polynitro-aromatics, like picric acid, laid the groundwork for the concept of charge-transfer complexes. pjsir.org These were initially understood as simple addition compounds, but their unique coloration and properties hinted at a more complex electronic interaction. The development of quantum mechanics allowed for a more profound understanding, with Mulliken's theory providing a quantitative framework for describing the electron donor-acceptor mechanism. ias.ac.in Research on acenaphthene-related complexes has since evolved from simple identification to detailed investigations of their structure, photophysical properties, and potential applications. scispace.comrsc.org

Significance of Monopicrate Adducts in Organic Chemistry and Material Science

Historically, the primary significance of forming monopicrate adducts was their utility in the identification and purification of organic compounds. The reaction of an aromatic hydrocarbon like acenaphthene with picric acid yields a solid crystalline product that can be easily separated from liquid or non-basic impurities and characterized by its distinct melting point. ias.ac.inumanitoba.ca

In contemporary science, the focus has shifted towards the functional properties of these materials. Picrate adducts are a classic example of charge-transfer complexes, which are of significant interest in materials science. The interaction between the electron donor and acceptor can lead to novel electronic and optical properties. ijpcbs.com Specifically, picrate-based crystals are being actively investigated for their non-linear optical (NLO) properties. researchgate.netresearchgate.net Materials with high NLO responses are essential for applications in modern technology, including optical communications and data processing. researchgate.net The synthesis of acenaphthene picrate and the confirmation of its second-harmonic generation (SHG) efficiency demonstrate its potential as an NLO material. scispace.com

Conceptual Frameworks for Understanding Acenaphthene Monopicrate Interactions

The formation and stability of acenaphthene monopicrate are understood through the lens of electron donor-acceptor (EDA) theory. pjsir.org

Charge-Transfer Interaction : Acenaphthene possesses a high-energy highest occupied molecular orbital (HOMO) associated with its delocalized π-electron system, making it an effective electron donor. Conversely, picric acid has three strongly electron-withdrawing nitro groups, which lower the energy of its lowest unoccupied molecular orbital (LUMO), making it a strong electron acceptor. The interaction involves the partial transfer of electron density from the HOMO of acenaphthene to the LUMO of picric acid. rsc.orgresearchgate.net

π-π Stacking : In the solid state, these complexes are stabilized by π-π stacking, where the planar aromatic rings of the donor and acceptor molecules arrange themselves in parallel stacks. This arrangement maximizes the orbital overlap between the donor and acceptor, facilitating the charge transfer. ijpcbs.com

Spectroscopic Evidence : A key piece of experimental evidence for this interaction is the appearance of a new, broad absorption band in the UV-Visible spectrum of the complex, which is absent in the spectra of the individual components. scispace.com This is known as the charge-transfer band and corresponds to the electronic transition from the ground state of the complex to an excited state where a more significant degree of charge transfer has occurred. rsc.org

Hydrogen Bonding : In addition to π-π stacking, hydrogen bonding plays a crucial role, particularly when the adduct involves proton transfer from the acidic phenolic group of picric acid to a basic site on the donor molecule. ijpcbs.comijeit.com In the case of acenaphthene, which lacks a basic site, the interaction is dominated by the π-π charge transfer, but in related systems, proton transfer can significantly influence the final structure and properties. rsc.org

Current State of Research and Gaps in Knowledge Regarding Acenaphthene Monopicrate

Current research on acenaphthene monopicrate and related systems leverages modern analytical and computational techniques to explore their properties and potential applications. Studies have successfully synthesized and characterized the acenaphthene picrate complex, confirming its charge-transfer nature and its potential as a non-linear optical material through powder SHG tests. scispace.com Related research on more complex systems, such as carbazole-acenaphthene luminophores, uses picric acid as a quencher to study photo-induced electron transfer (PET) processes, which are fundamental to the interactions in the monopicrate complex. rsc.orgresearchgate.net These studies employ techniques like time-resolved fluorescence and DFT calculations to model the electronic interactions. rsc.org

Despite these advances, there are notable gaps in the knowledge specifically concerning acenaphthene monopicrate:

Detailed Crystal Structure : While the compound has been synthesized and confirmed by powder XRD, a detailed single-crystal X-ray diffraction structure determination of acenaphthene monopicrate itself is not readily available in the cited literature. scispace.com Such a study would provide precise information on bond lengths, bond angles, and the specific geometry of the π-π stacking, which is crucial for a complete understanding of the structure-property relationships.

Quantitative Property Measurement : While its potential as an NLO material has been identified, comprehensive quantitative data on its NLO coefficients, charge-transport properties (conductivity), and other material characteristics are lacking.

Application-Specific Studies : Further research is needed to explore its practical utility in devices. While the potential exists, translating this into functional organic electronic or photonic applications requires more targeted investigation.

In essence, while the fundamental principles of acenaphthene monopicrate are well-understood through analogy with other charge-transfer complexes, a dedicated and thorough investigation of this specific compound is required to fully characterize it and exploit its potential.

Data Tables

Table 1: Chemical Properties of Acenaphthene Monopicrate and its Constituents

| Property | Acenaphthene Monopicrate | Acenaphthene | Picric Acid |

| IUPAC Name | 1,2-dihydroacenaphthylene; 2,4,6-trinitrophenol smolecule.com | 1,2-Dihydroacenaphthylene wikipedia.orgnih.gov | 2,4,6-Trinitrophenol [---] |

| CAS Number | 4599-99-9 smolecule.com | 83-32-9 wikipedia.orgnih.gov | 88-89-1 [---] |

| Molecular Formula | C₁₈H₁₃N₃O₇ smolecule.com | C₁₂H₁₀ nih.gov | C₆H₃N₃O₇ [---] |

| Molecular Weight | 383.3 g/mol smolecule.com | 154.21 g/mol wikipedia.org | 229.10 g/mol [---] |

| Appearance | Orange needles ias.ac.in | White needles nih.gov | Colorless to yellow solid [---] |

| Melting Point | 162 °C ias.ac.in | 93.4 °C wikipedia.org | 122.5 °C [---] |

Interactive Data Table: Properties of Acenaphthene Monopicrate and its Constituents

Table 2: Research Findings on Acenaphthene Picrate (ACP) Complex

| Analysis Technique | Finding | Significance | Reference |

| Synthesis | Synthesized by slow evaporation solution growth technique. | Demonstrates a viable method for obtaining crystalline material. | scispace.com |

| Elemental Analysis | Confirmed the stoichiometric composition of the complex. | Verifies the formation of the 1:1 adduct. | scispace.com |

| UV-Vis Spectroscopy | Confirmed the formation of a charge-transfer complex. | Provides electronic evidence of the donor-acceptor interaction. | scispace.com |

| Powder XRD | Various planes of reflection were identified. | Confirms the crystalline nature of the synthesized material. | scispace.com |

| TG/DTA Analysis | The thermal stability of the crystals was studied. | Provides information on the material's stability at different temperatures. | scispace.com |

| Kurtz-Perry Method | Second-harmonic generation (SHG) was confirmed. | Indicates the material has non-linear optical (NLO) properties. | scispace.com |

| Dipole Moment | The measured dipole moment is 2.25 Debye. | Quantifies the charge separation in the ground state of the complex. | ias.ac.in |

Interactive Data Table: Research Findings on Acenaphthene Picrate (ACP) Complex

Structure

2D Structure

Properties

CAS No. |

5892-42-2 |

|---|---|

Molecular Formula |

C18H13N3O7 |

Molecular Weight |

383.3 g/mol |

IUPAC Name |

1,2-dihydroacenaphthylene;2,4,6-trinitrophenol |

InChI |

InChI=1S/C12H10.C6H3N3O7/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H,7-8H2;1-2,10H |

InChI Key |

ISHOGBQUWROIFC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC3=C2C1=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Acenaphthene Monopicrate and Analogues

Optimized Synthesis Routes for Acenaphthene (B1664957) Monopicrate Formation

The synthesis of acenaphthene monopicrate typically involves the reaction of acenaphthene with picric acid. smolecule.comepa.gov Early methods involving simple mixing in polar solvents often resulted in low yields and impurities. smolecule.com The development of reflux techniques in solvents like ethanol (B145695) or chloroform-acetone mixtures has enabled more controlled crystallization and improved outcomes. smolecule.com A common laboratory procedure involves dissolving equimolar amounts of acenaphthene and picric acid in ethanol and allowing the resulting picrate (B76445) complex to crystallize. epa.gov

Solvent Effects on Crystallization and Adduct Formation

The choice of solvent is a critical factor that significantly influences the yield and purity of acenaphthene monopicrate crystals. The solvent's polarity and its ability to dissolve both the nonpolar acenaphthene and the polar picric acid are key considerations.

Comparative studies have shown that different solvents and solvent mixtures have distinct effects on the crystallization process. For instance, a study comparing chloroform, ethanol, and a 1:1 chloroform-acetone mixture found that the mixed solvent system provided the highest crystal yield. smolecule.com This is attributed to the intermediate polarity of the chloroform-acetone mixture, which effectively solubilizes both the hydrophobic acenaphthene and the polar picrate group. smolecule.com Slow evaporation of the solvent over several days is a common technique to obtain well-formed prismatic crystals suitable for analysis. smolecule.com

Table 1: Solvent Effects on Acenaphthene Monopicrate Crystallization

| Solvent System | Solubility ( g/100 mL) | Crystal Yield (%) |

|---|---|---|

| Chloroform | 0.12 | 45 |

| Ethanol | 0.08 | 32 |

| Chloroform-Acetone (1:1) | 0.25 | 78 |

Data adapted from Chandramohan et al. (2008). smolecule.com

The interaction between the solvent and the solute molecules, known as solvation, plays a crucial role. Solvents with high polarizability, such as aromatic compounds and those containing iodine, can engage in strong dispersion forces, which can be particularly effective in solvating large, polarizable anions like the picrate anion. weebly.com

Temperature and Pressure Dependencies in Synthesis

While specific studies detailing the systematic investigation of temperature and pressure on acenaphthene monopicrate synthesis are not extensively available in the provided search results, general principles of chemical kinetics and crystallization suggest their importance.

Temperature typically influences reaction rates and solubility. Increased temperatures during the initial reaction phase can enhance the rate of complex formation. However, for crystallization, a controlled decrease in temperature is often employed to induce supersaturation and promote crystal growth. The solubility of molecular complexes can exhibit either a positive or negative temperature gradient, which would dictate the optimal cooling profile for crystallization. researchgate.net

Pressure can also affect the formation of charge-transfer complexes. Studies on other electron donor-acceptor complexes have shown that increasing pressure can lead to spectral shifts, indicating changes in the resonance interaction between the donor and acceptor molecules due to compression. kyoto-u.ac.jp The specific impact of pressure on the equilibrium and kinetics of acenaphthene monopicrate formation would require further investigation.

Purity Assessment of Synthesized Acenaphthene Monopicrate

Assessing the purity of the synthesized acenaphthene monopicrate is crucial. A common method for purification is recrystallization from a suitable solvent, such as 95% ethanol. epa.gov The purity of the final product can be determined using various analytical techniques.

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the C18H13N3O7 formula of acenaphthene monopicrate. Spectroscopic methods are also invaluable. scispace.comnih.gov

UV-Vis Spectroscopy: The formation of the charge-transfer complex is confirmed by the appearance of a new absorption band in the UV-visible spectrum, which is not present in the spectra of the individual components. smolecule.comscispace.com This new band arises from the electronic transition from the donor (acenaphthene) to the acceptor (picric acid).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the structure of the complex and the stoichiometry of the components. scispace.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can identify the characteristic vibrational modes of the functional groups present in the complex. scispace.com

Powder X-ray Diffraction (XRD): XRD patterns can be used to identify the crystalline phase of the synthesized material and confirm its structure. scispace.com

Synthesis of Related Acenaphthene Charge-Transfer Complexes and Derivatives

The ability of acenaphthene to act as an electron donor allows for the synthesis of a variety of charge-transfer complexes with different electron acceptors. Furthermore, the acenaphthene framework can be chemically modified to create derivatives with tailored electronic and steric properties.

Modulation of Electron Donor-Acceptor Strengths

The formation and stability of charge-transfer complexes are governed by the relative electron donor and acceptor strengths of the constituent molecules. Acenaphthene acts as the electron donor, while picric acid is a strong electron acceptor due to the presence of three electron-withdrawing nitro groups on the aromatic ring. google.com

The strength of the donor-acceptor interaction can be modulated by altering the electronic properties of either component. For instance, introducing electron-donating substituents onto the acenaphthene ring would increase its donor strength, potentially leading to a more stable complex. Conversely, using a weaker electron acceptor than picric acid would result in a weaker charge-transfer interaction.

Studies on charge-transfer complexes of tetracyanoethylene (B109619) (TCNE), another strong electron acceptor, with various donors, including acenaphthylene (B141429) photodimers, illustrate how the structure of the donor influences the complex formation. acs.org The interaction energy in these complexes is related to the ionization potential of the donor and the electron affinity of the acceptor. tandfonline.com

Steric Hindrance Effects on Adduct Formation

Steric hindrance plays a significant role in the formation of adducts and complexes involving the acenaphthene framework. The rigid, peri-substituted structure of acenaphthene can impose geometric constraints that influence the approach of other molecules. acs.orgrsc.org

When synthesizing derivatives, the introduction of bulky substituents can significantly impact the yield of the reaction. For example, in the synthesis of certain acenaphthene-based ligands, introducing sterically demanding groups like 3,5-di-tert-butylphenyl led to a notable decrease in product yield. mdpi.com Similarly, in cycloaddition reactions involving acenaphthene derivatives, bulky aryl groups can prevent further reactions due to steric hindrance. oup.com The rigidity of the acenaphthene scaffold itself can prevent bond formation between donor and acceptor sites within the same molecule, a key feature in the design of frustrated Lewis pairs. rsc.org

Green Chemistry Principles in Acenaphthene Monopicrate Synthesis

The growing emphasis on sustainable chemical practices has spurred research into environmentally benign synthetic routes for various chemical compounds, including charge-transfer complexes like acenaphthene monopicrate. Green chemistry principles focus on minimizing or eliminating the use and generation of hazardous substances, improving energy efficiency, and utilizing renewable resources. In the context of synthesizing acenaphthene monopicrate, these principles are primarily applied through the adoption of alternative energy sources and solvent-free reaction conditions.

Key green methodologies applicable to the synthesis of acenaphthene monopicrate and its analogues include mechanochemistry and ultrasound-assisted synthesis. These techniques offer significant advantages over traditional solution-based methods, which often rely on volatile and potentially toxic organic solvents.

Mechanochemical Synthesis

Mechanochemistry has emerged as a powerful and sustainable tool in chemical synthesis, enabling reactions to occur in the solid state by applying mechanical force, such as grinding or ball milling. rsc.org This approach often eliminates the need for solvents, which aligns with the core principles of green chemistry by reducing waste and environmental impact. rsc.orgresearchgate.net The solvent-free nature and mechanical activation can also lead to different or higher reactivities compared to conventional solution-based methods. rsc.org

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another energy-efficient technique that aligns with green chemistry principles. By using ultrasonic irradiation, reactions can be accelerated, leading to higher yields in shorter time frames and often under milder conditions than conventional methods. rsc.orgscispace.comnih.gov The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots of intense temperature and pressure.

This method has been effectively employed for the synthesis of various acenaphthene derivatives. rsc.orgscispace.comnih.gov While this technique is typically performed in a liquid medium, it promotes the use of more environmentally benign solvents, such as ethanol. nih.gov The use of ethanol as a solvent is considered a greener alternative to more toxic options. nih.gov Research on the synthesis of related heterocyclic derivatives of acenaphthene has demonstrated excellent yields under ultrasound irradiation. rsc.orgscispace.com This suggests that the formation of the acenaphthene monopicrate complex could be significantly enhanced by this method, reducing energy consumption and reaction times.

The table below summarizes the green chemistry approaches applicable to the synthesis of acenaphthene monopicrate, based on findings from related charge-transfer complexes and acenaphthene derivatives.

Interactive Table: Green Synthetic Methods for Acenaphthene Monopicrate and Analogues

| Synthetic Method | Core Green Principle | Typical Conditions | Advantages | Relevant Findings |

| Mechanochemistry | Solvent-Free, Waste Reduction | Solid-state grinding/ball milling at ambient temperature. | Eliminates harmful organic solvents, reduces reaction time, can increase yield. nih.govkobv.de | Proven effective for other charge-transfer complexes and polyarenes. rsc.orgnih.gov Reduces need for inert gas protection. rsc.org |

| Ultrasound-Assisted Synthesis | Energy Efficiency | Ultrasonic irradiation in a benign solvent (e.g., ethanol) at ambient or slightly elevated temperatures. | Accelerates reaction rates, improves yields, allows for milder conditions. rsc.orgnih.govacs.org | Successfully used for various acenaphthene derivatives, often with inexpensive and readily available catalysts. rsc.orgnih.gov |

| Greener Solvents | Use of Safer Solvents | Reaction in environmentally benign solvents like ethanol instead of chlorinated hydrocarbons or benzene (B151609). nih.govtaylorandfrancis.com | Reduces toxicity and environmental impact of the overall process. nih.gov | Picrate complexes have been successfully synthesized using ethanol as a solvent. taylorandfrancis.comscirp.org |

Advanced Structural Elucidation and Supramolecular Assembly of Acenaphthene Monopicrate

Single-Crystal X-ray Diffraction Analysis of Acenaphthene (B1664957) Monopicrate

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline materials, providing precise information on bond lengths, bond angles, and the spatial arrangement of molecules. nih.govresearchgate.net For acenaphthene monopicrate, this technique would reveal the intricate details of its supramolecular assembly.

The crystal packing of acenaphthene monopicrate is expected to be dominated by a combination of π-π stacking and hydrogen bonding interactions, which are characteristic of charge-transfer complexes involving aromatic compounds. mdpi.comderpharmachemica.comiucr.org

The primary interaction driving the formation of the complex is the π-π stacking between the electron-rich aromatic system of acenaphthene and the electron-deficient aromatic ring of the picrate (B76445) moiety. wikipedia.orgrsc.org In such complexes, the molecules typically arrange in alternating donor-acceptor stacks. The geometry of this stacking is likely to be a parallel-displaced or "slip-stacked" arrangement, which minimizes steric repulsion and optimizes electrostatic interactions between the π systems. wikipedia.orgsemanticscholar.org The interplanar distance between the acenaphthene and picrate rings is anticipated to be in the range of 3.3 to 3.8 Å, a hallmark of significant π-π stacking. mdpi.com

In addition to π-π stacking, C-H…O hydrogen bonds are expected to play a crucial role in stabilizing the crystal lattice. These weak hydrogen bonds would form between the C-H groups of the acenaphthene molecule and the oxygen atoms of the nitro and phenolic groups of the picrate. acs.orgresearchgate.nettandfonline.com These interactions, though weaker than conventional O-H...O or N-H...O hydrogen bonds, are known to be significant in determining crystal packing, especially when stronger hydrogen bond donors are absent. nih.govacs.orgrsc.org

An intramolecular O-H…O hydrogen bond within the picrate moiety, between the phenolic hydroxyl group and an adjacent nitro group, is also a common feature in the crystal structures of picric acid and its derivatives. derpharmachemica.comiucr.org

Table 1: Expected Intermolecular Interactions in Acenaphthene Monopicrate Crystal Structure

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| π-π Stacking | Acenaphthene (π-system) | Picrate (π-system) | 3.3 - 3.8 (interplanar) | Primary driving force for complex formation |

| C-H…O Hydrogen Bond | Acenaphthene (aromatic C-H) | Picrate (nitro O) | 3.0 - 3.5 (C…O) | Stabilization of crystal packing |

| C-H…O Hydrogen Bond | Acenaphthene (aliphatic C-H) | Picrate (nitro O) | 3.0 - 3.5 (C…O) | Further lattice stabilization |

| O-H…O Hydrogen Bond | Picrate (phenolic OH) | Picrate (nitro O) | 2.5 - 2.8 (O…O) | Intramolecular stabilization of picrate conformation |

The acenaphthene molecule is known to be planar in its ground state, and this planarity is expected to be largely maintained within the crystal structure of the complex. rsc.orgresearchgate.net Minor deviations from planarity could occur due to crystal packing forces, but significant distortion is unlikely.

The picrate moiety has more conformational flexibility, primarily related to the orientation of the three nitro groups relative to the benzene (B151609) ring. The nitro groups can rotate around the C-N bonds. Steric hindrance between adjacent nitro groups and the phenolic hydroxyl group often leads to one or more nitro groups being twisted out of the plane of the benzene ring. derpharmachemica.com The specific torsion angles would be determined by the balance between intramolecular steric repulsion and the optimization of intermolecular interactions, such as the C-H…O hydrogen bonds, within the crystal lattice.

Polymorphism is the ability of a compound to exist in more than one crystalline form. researchgate.netijsra.net These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing and/or molecular conformation. Co-crystals, such as acenaphthene monopicrate, are known to exhibit polymorphism. rsc.orgnih.govrsc.org Different polymorphs could arise from variations in the π-π stacking arrangement (e.g., different degrees of slip or different stacking patterns) or different networks of C-H…O hydrogen bonds. The formation of a particular polymorph can be influenced by crystallization conditions such as the solvent used and the temperature. researchgate.net

Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. If acenaphthene monopicrate is crystallized from a solvent with which it can form specific interactions, it is possible that solvated crystalline forms could be obtained.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy of Acenaphthene Monopicrate

Solid-state NMR (SSNMR) is a powerful technique for characterizing the structure and dynamics of solid materials at the atomic level. mst.edu It is particularly useful for studying systems that are not amenable to single-crystal X-ray diffraction or for providing complementary information. rsc.orgnih.gov

SSNMR is highly sensitive to the local electronic environment of each nucleus. In acenaphthene monopicrate, the formation of a charge-transfer complex would lead to characteristic changes in the 13C and 1H chemical shifts of both the acenaphthene and picrate moieties compared to their pure forms. nih.govacs.orgnih.gov

The transfer of electron density from acenaphthene to the picrate would cause a general downfield shift (to higher ppm values) for the acenaphthene carbon and proton resonances and an upfield shift (to lower ppm values) for the picrate resonances. The magnitude of these shifts would provide a measure of the extent of charge transfer. Specific atoms involved in intermolecular interactions, such as the C-H groups participating in hydrogen bonding, would exhibit more pronounced chemical shift changes.

Table 2: Predicted 13C SSNMR Chemical Shift Changes in Acenaphthene Monopicrate

| Moiety | Atom Type | Expected Shift Change (vs. Pure Compound) | Rationale |

|---|---|---|---|

| Acenaphthene | Aromatic Carbons | Downfield (Δδ > 0) | Deshielding due to electron donation |

| Acenaphthene | Aliphatic Carbons | Slight Downfield (Δδ > 0) | Deshielding due to electron donation |

| Picrate | Aromatic Carbons | Upfield (Δδ < 0) | Shielding due to electron acceptance |

| Picrate | Carbon bearing OH | Slight Upfield (Δδ < 0) | Shielding from increased electron density |

Furthermore, SSNMR can provide information on molecular dynamics, such as the rotation of the nitro groups in the picrate moiety or subtle librational motions of the aromatic rings. nih.gov

SSNMR and X-ray crystallography are highly complementary techniques for structural elucidation. nih.goviucr.orgacs.org While X-ray diffraction provides a time- and space-averaged picture of the crystal structure, SSNMR offers insight into the local environments and dynamics.

Two-dimensional SSNMR experiments, such as cross-polarization heteronuclear correlation (CP-HETCOR), can be used to identify atoms that are in close spatial proximity, even if they are not chemically bonded. rsc.org For acenaphthene monopicrate, a 1H-13C HETCOR experiment could provide direct evidence for the C-H…O hydrogen bonds by showing correlations between the protons of acenaphthene and the carbons of the picrate. The internuclear distances derived from such experiments can be used as restraints in the refinement of crystal structures from powder X-ray diffraction data, which is particularly valuable when single crystals are difficult to obtain. iucr.orgacs.org

Moreover, the experimental SSNMR chemical shifts can be compared with theoretical values calculated for a proposed crystal structure (from X-ray diffraction) using methods like Gauge-Including Projector-Augmented Wave (GIPAW) DFT. nih.govrsc.org A good correlation between the experimental and calculated chemical shifts serves as a powerful validation of the determined crystal structure. nih.govacs.org

Vibrational Spectroscopy (FT-IR and Raman) for Investigating Molecular Structure and Bonding in Acenaphthene Monopicrate

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of acenaphthene monopicrate. labmanager.comedinst.com These methods provide a detailed "fingerprint" of the molecule by measuring the vibrational energies of its atomic bonds. labmanager.commt.com In the context of acenaphthene monopicrate, a charge-transfer complex, these techniques are particularly insightful for elucidating the nature of the bonding between the electron-donor acenaphthene and the electron-acceptor picrate components.

FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the characteristic vibrational modes of a molecule's functional groups. labmanager.com Conversely, Raman spectroscopy analyzes the inelastic scattering of monochromatic light (laser), providing information on both intramolecular vibrations and lower-frequency intermolecular modes that are indicative of the crystal lattice structure. mt.com The complementary nature of these techniques allows for a comprehensive analysis of the compound's structural and bonding characteristics. mt.com

Characteristic Vibrational Modes and Their Assignment

The vibrational spectrum of acenaphthene monopicrate is a composite of the modes from its constituent molecules, acenaphthene and picric acid, perturbed by the charge-transfer interaction and hydrogen bonding within the crystal lattice. The assignment of these vibrational modes can be understood by considering the characteristic frequencies of the individual components.

For the acenaphthene moiety, key vibrations include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: Arising from the ethylene (B1197577) bridge (-CH₂-CH₂-), found in the 2950-2850 cm⁻¹ range.

Aromatic C=C stretching: Occurring in the 1620-1450 cm⁻¹ region, characteristic of the naphthalene (B1677914) core.

CH₂ bending (scissoring): Located around 1465-1440 cm⁻¹.

For the picrate (trinitrophenolate) moiety, derived from picric acid, the significant vibrations are:

O-H stretching: In uncomplexed picric acid, this is a broad band around 3100 cm⁻¹. In the complex, this mode is significantly altered due to hydrogen bonding with the acenaphthene molecule.

Aromatic C=C stretching: Found within the 1630-1500 cm⁻¹ range.

Asymmetric and Symmetric NO₂ stretching: These are strong bands, typically appearing around 1560-1520 cm⁻¹ (asymmetric) and 1350-1315 cm⁻¹ (symmetric).

C-O stretching: Associated with the phenolic group, usually observed near 1270 cm⁻¹.

The table below summarizes the expected primary vibrational modes for the precursor molecules.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Component |

| Aromatic C-H | Stretching | 3100 - 3000 | Acenaphthene, Picrate |

| Aliphatic C-H | Stretching | 2950 - 2850 | Acenaphthene |

| Aromatic C=C | Stretching | 1630 - 1450 | Acenaphthene, Picrate |

| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1520 | Picrate |

| Nitro (NO₂) | Symmetric Stretching | 1350 - 1315 | Picrate |

| Aliphatic C-H | Bending (Scissoring) | 1465 - 1440 | Acenaphthene |

| Phenolic C-O | Stretching | ~1270 | Picrate |

This table is generated based on typical frequency ranges for functional groups and is for illustrative purposes.

Changes in Vibrational Frequencies Upon Charge-Transfer Complexation

The formation of the acenaphthene monopicrate complex involves a partial transfer of electron density from the electron-rich π-system of the acenaphthene molecule (the donor) to the electron-deficient π-system of the picrate molecule (the acceptor). This charge transfer perturbs the electronic distribution and, consequently, alters the force constants of the covalent bonds in both molecules, leading to observable shifts in their vibrational frequencies. researchgate.netaps.org

Key spectral changes indicative of complexation include:

Shifts in NO₂ Frequencies: The nitro groups of the picrate are strong electron-withdrawing groups. Upon accepting electron density from acenaphthene, the N-O bonds are expected to weaken slightly. This results in a redshift (a shift to lower wavenumbers) of both the asymmetric and symmetric NO₂ stretching frequencies. This shift is a direct spectroscopic marker of the charge-transfer interaction.

Perturbation of Aromatic Ring Modes: The C=C stretching vibrations of both the acenaphthene and picrate aromatic rings are affected. The transfer of electron density alters the bond orders within the rings, causing shifts in these vibrational bands. The direction and magnitude of these shifts depend on the specific geometry and strength of the π-π stacking interaction.

Changes in C-H Vibrations: The C-H stretching and bending modes of the acenaphthene molecule, particularly those on the aromatic rings, are also sensitive to the change in the electronic environment and will exhibit frequency shifts.

Hydrogen Bonding Evidence: A significant alteration in the O-H stretching region is expected. The interaction between the phenolic proton of picric acid and the π-electron cloud of acenaphthene results in a broad, shifted band, which is a hallmark of strong hydrogen bonding within the supramolecular assembly.

| Vibrational Mode | Component | Expected Change Upon Complexation | Rationale |

| NO₂ Stretching (Asymmetric & Symmetric) | Picrate | Redshift (Decrease in cm⁻¹) | Increased electron density on the picrate ring weakens N-O bonds. |

| Aromatic C=C Stretching | Both | Shift (Increase or Decrease) | Perturbation of π-electron system due to charge transfer and stacking. |

| Phenolic O-H Stretching | Picrate | Significant Broadening and Redshift | Strong hydrogen bonding interaction with the acenaphthene π-system. |

| Aliphatic C-H Stretching | Acenaphthene | Minor Shift | Indirectly affected by changes in the overall molecular electronic environment. |

This table outlines expected changes based on the principles of charge-transfer complexation.

Advanced Electron Microscopy Techniques for Morphological and Nanostructural Characterization

Advanced electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of solid-state materials like acenaphthene monopicrate. These methods use a beam of accelerated electrons to generate high-resolution images, providing information that is not accessible through spectroscopic or diffraction methods alone.

Scanning Electron Microscopy (SEM) would be employed to study the micromorphology of the crystalline powder. SEM provides detailed three-dimensional images of the sample surface, revealing key characteristics such as:

Crystal Habit and Morphology: The external shape of the crystals, which is an expression of their internal crystal structure.

Particle Size and Distribution: Quantifying the size range of the crystalline particles.

Surface Topography: Identifying surface features like steps, defects, or intergrowths.

Transmission Electron Microscopy (TEM) offers significantly higher resolution and is used to investigate the internal nanostructure of the material. rsc.org For acenaphthene monopicrate, TEM could provide critical insights into:

Crystal Lattice Visualization: At very high magnifications, it is possible to resolve the lattice fringes, which correspond to the periodic arrangement of the molecular stacks in the crystal.

Nanostructural Defects: Identification of crystalline imperfections such as dislocations, stacking faults, or grain boundaries, which can influence the material's properties.

Selected Area Electron Diffraction (SAED): This technique, performed within a TEM, produces a diffraction pattern from a specific area of the sample. For a crystalline material like acenaphthene monopicrate, SAED would yield a pattern of sharp spots, confirming its crystalline nature and providing information about the crystal lattice parameters and symmetry.

| Technique | Information Obtained | Relevance to Acenaphthene Monopicrate |

| Scanning Electron Microscopy (SEM) | Surface topography, particle size, crystal shape | Characterization of the bulk powder's morphology and crystal habit. |

| Transmission Electron Microscopy (TEM) | Internal nanostructure, lattice imaging, defects | Visualization of the molecular stacking arrangement and identification of crystalline imperfections. |

| Selected Area Electron Diffraction (SAED) | Crystallinity, lattice parameters | Confirmation of the crystalline nature and determination of unit cell parameters from nanoscale regions. |

Computational Crystallography and Structure Prediction for Acenaphthene Monopicrate Systems

Computational crystallography combines theoretical models with computational power to predict, refine, and analyze crystal structures. nih.govresearchgate.net For a molecular complex like acenaphthene monopicrate, these methods are vital for complementing experimental data from X-ray diffraction and spectroscopy, providing a deeper understanding of the supramolecular assembly. rsc.org

The primary goals of applying computational crystallography to this system would be:

Crystal Structure Prediction (CSP): Using algorithms to generate and rank plausible crystal packing arrangements based on their calculated lattice energies. This can help in solving the crystal structure from powder diffraction data or validating a single-crystal structure.

Geometric and Electronic Structure Analysis: Employing quantum chemical methods, such as Density Functional Theory (DFT), to calculate the optimized geometry of the charge-transfer complex. researchgate.net This provides precise details on the stacking distance, the relative orientation between the donor and acceptor molecules, and the planarity of the aromatic systems.

Interaction Energy Decomposition: Quantifying the non-covalent interactions that stabilize the crystal structure. This involves calculating the contributions from π-π stacking, hydrogen bonding, and van der Waals forces.

Simulation of Spectroscopic Properties: Calculating theoretical vibrational frequencies (FT-IR and Raman) to aid in the assignment of experimental spectra. researchgate.net Discrepancies between calculated and experimental values can provide insights into specific intermolecular interactions not fully captured by the model.

| Computational Method | Application | Insights for Acenaphthene Monopicrate |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation, vibrational frequency prediction | Determines the precise 3D structure of the complex, the extent of charge transfer, and aids in assigning IR/Raman spectra. rsc.orgresearchgate.net |

| Crystal Structure Prediction (CSP) | Generation of stable packing polymorphs | Predicts the most energetically favorable crystal structure and potential polymorphs. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density topology | Characterizes the nature and strength of intermolecular bonds, such as hydrogen bonds and π-π interactions. |

| Molecular Dynamics (MD) | Simulation of structural dynamics at finite temperatures | Investigates the stability of the crystal lattice and the dynamic behavior of the molecular components. rsc.org |

Investigations into the Electronic Structure and Charge Transfer Phenomena in Acenaphthene Monopicrate

Spectroscopic Signatures of Charge Transfer in Acenaphthene (B1664957) Monopicrate

Spectroscopic techniques are fundamental in identifying and characterizing the charge-transfer interactions within acenaphthene monopicrate. The formation of the complex gives rise to distinct spectroscopic features, most notably a new, intense absorption band in the UV-visible spectrum. jetir.org This band, known as the charge-transfer (CT) band, is a hallmark of donor-acceptor complexes and provides direct evidence of the electronic interaction between the acenaphthene and picrate (B76445) moieties. ijarse.com

The most direct evidence for the formation of acenaphthene monopicrate as a charge-transfer complex comes from UV-Vis absorption spectroscopy. jetir.org While acenaphthene and picric acid have their own characteristic absorption spectra, their combination leads to the appearance of a new, broad, and often intense absorption band at a longer wavelength (a bathochromic or red shift) than the absorptions of the individual components. jetir.orgtanta.edu.eg This new feature is the charge-transfer band and corresponds to the electronic transition from the ground state of the complex to an excited state where an electron is substantially transferred from the acenaphthene (donor) to the picric acid (acceptor). shu.ac.uk

The energy of this transition (E_CT) is directly related to the ionization potential of the donor (I_D) and the electron affinity of the acceptor (E_A). The appearance of these bands in the visible region of the electromagnetic spectrum is responsible for the characteristic intense colors of such complexes. ijarse.comjetir.org The intensity and position of the CT band can be influenced by factors such as solvent polarity; polar solvents can stabilize the charge-separated excited state, often leading to a red shift in the absorption maximum. tanta.edu.eg

Emission spectroscopy can also reveal information about the charge-transfer state. Following excitation into the CT band, the complex may relax via fluorescence. The emission from the CT state is typically red-shifted compared to the fluorescence of the individual donor or acceptor molecules. In some donor-acceptor systems, dual fluorescence may be observed, potentially indicating the existence of twisted intramolecular charge transfer (TICT) states, although this is highly system-dependent. washington.edu

Table 1: Representative UV-Vis Absorption Data for Charge-Transfer Complexes

| Donor | Acceptor | Solvent | CT Band λ_max (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Acenaphthene | Picric Acid | Chloroform | 430 | ~1500 |

| Naphthalene (B1677914) | Picric Acid | Carbon Tetrachloride | 380 | ~1300 |

| Anthracene | Picric Acid | Chloroform | 495 | ~2500 |

Note: The data presented are illustrative values for typical polycyclic aromatic hydrocarbon-picric acid complexes to demonstrate the characteristic charge-transfer bands. Actual values for Acenaphthene Monopicrate can vary based on experimental conditions.

Time-resolved spectroscopy provides critical insights into the dynamic processes that occur following the absorption of a photon by the acenaphthene monopicrate complex. numberanalytics.com Using pump-probe techniques, researchers can monitor the evolution of the excited state on timescales ranging from femtoseconds to nanoseconds. pitt.edufrontiersin.org

Upon optical excitation of the charge-transfer band, an electron is transferred from the acenaphthene to the picric acid moiety almost instantaneously. core.ac.uk Time-resolved spectroscopy allows for the direct observation of the formation of this charge-separated state (D⁺-A⁻). Following this ultrafast charge separation, the system relaxes back to the ground state. This relaxation process, known as charge recombination, can be monitored by tracking the decay of the spectroscopic signature of the charge-separated state. core.ac.uk

Theoretical Models for Quantifying Charge Transfer Extent

Theoretical and computational models are essential for a quantitative understanding of the charge transfer in acenaphthene monopicrate. These models complement experimental findings by providing detailed information on the electronic structure, interaction energies, and the degree of charge transfer.

Mulliken's theory provides a foundational framework for describing the electronic structure of donor-acceptor complexes. ijarse.com According to this theory, the ground state wave function (ψ_N) of the complex is described as a resonance hybrid of a non-bond state (ψ₀(D, A)), where the molecules are held by weak forces like van der Waals interactions, and a dative, charge-transfer state (ψ₁(D⁺-A⁻)), where an electron has been fully transferred.

ψ_N ≈ aψ₀(D, A) + bψ₁(D⁺-A⁻)

The coefficients 'a' and 'b' determine the contribution of each state, with 'b' being very small in the ground state for weakly interacting complexes. The excited state (ψ_E) is an orthogonal combination of these two states, but with a much larger contribution from the dative form, which is why absorption of light populates a state with significant charge-transfer character. ijarse.com

A practical application of this theory in computational chemistry is the Mulliken population analysis. wikipedia.org This method provides a means of estimating the partial atomic charges on each atom within the complex based on the calculated molecular orbitals. niscpr.res.in By comparing the Mulliken charges on the atoms of the acenaphthene and picric acid moieties within the complex to their charges in the isolated molecules, one can quantify the net amount of charge transferred from the donor to the acceptor in the ground state. wikipedia.orgniscpr.res.in

The stability of the acenaphthene monopicrate complex is determined by the donor-acceptor interaction energy. chemrxiv.org This energy can be calculated using quantum chemical methods, such as Density Functional Theory (DFT). mdpi.com The interaction is fundamentally governed by the electronic properties of the constituent molecules: the ability of acenaphthene to donate an electron (related to its low ionization potential and high HOMO energy) and the ability of picric acid to accept an electron (related to its high electron affinity and low LUMO energy). mdpi.comcore.ac.uk The energy gap between the donor's HOMO and the acceptor's LUMO (ΔE_HOMO-LUMO) is a critical parameter; a smaller gap generally facilitates charge transfer. mdpi.com

Computational studies allow for the visualization of charge delocalization. Electron density difference maps can be generated, which show the redistribution of electron density upon complex formation. These maps typically reveal an accumulation of electron density on the acceptor (picric acid) and a depletion of electron density on the donor (acenaphthene), providing a clear picture of the charge transfer. core.ac.uk The amount of charge transferred in the ground state can be calculated and is often a fraction of an elementary charge, indicating a partial charge transfer. mdpi.com For example, in similar complexes, the ground state charge transfer can range from 0.004 to 0.249 e⁻, while in the first excited state, it approaches a full electron transfer (0.967 to 1.089 e⁻). mdpi.com

Table 2: Theoretical Donor-Acceptor Properties for Representative PAH-Acceptor Complexes

| Donor | Acceptor | D E_HOMO (eV) | A E_LUMO (eV) | ΔE_HOMO-LUMO (eV) | Calculated Ground State Charge Transfer (q_NPA) |

| Acenaphthene | TNPQ | -5.91 | -4.57 | 1.34 | 0.038 e⁻ |

| Anthracene | TNPQ | -5.58 | -4.57 | 1.01 | 0.091 e⁻ |

| Pyrene | TNPQ | -5.84 | -4.57 | 1.27 | 0.046 e⁻ |

Note: Data is for the acceptor 1,3,6-Trinitro-9,10-phenanthrenequinone (TNPQ) to illustrate trends. mdpi.com The donor properties of Acenaphthene, Anthracene, and Pyrene are compared. A lower ΔE corresponds to a greater extent of charge transfer.

Photophysical Properties and Energy Transfer Pathways

The formation of a charge-transfer complex profoundly alters the photophysical properties of the system compared to the isolated donor and acceptor molecules. mdpi.com Upon excitation, the complex enters the charge-transfer excited state (D⁺-A⁻). From this state, several energy transfer and decay pathways are possible. savemyexams.comcowley.st-helens.sch.uk

The primary de-excitation pathways include:

Radiative Decay (Fluorescence): The excited complex can return to the ground state by emitting a photon. This CT fluorescence is typically broad, featureless, and significantly red-shifted relative to the emission of the parent molecules. The efficiency (quantum yield) of this process depends on the competition with non-radiative pathways.

Non-Radiative Decay: The excited state energy can be dissipated as heat to the surroundings through vibrational relaxation. This is often a dominant pathway in charge-transfer complexes.

Intersystem Crossing to a Triplet State: The singlet excited charge-transfer state can undergo intersystem crossing to form a triplet charge-transfer state (³(D⁺-A⁻)). This triplet state is typically longer-lived and can decay back to the ground state via phosphorescence or non-radiative processes.

Electrochemistry of Acenaphthene Monopicrate: Redox Potentials and Electron Transfer Mechanisms

The electrochemical behavior of acenaphthene monopicrate, a charge-transfer complex, is intrinsically linked to the electronic properties of its constituent molecules: the electron donor, acenaphthene, and the electron acceptor, picric acid. The formation of this complex involves a photo-induced electron transfer (PET) from the electron-rich acenaphthene to the electron-deficient picric acid. smolecule.comresearchgate.net This process is fundamental to understanding the redox potentials and the mechanisms governing electron transfer within the complex.

The redox properties of such charge-transfer complexes are critical in determining their potential applications, for instance, in the development of sensors. acs.orgmdpi.com The interaction between the donor and acceptor moieties can be influenced by factors such as the solvent polarity, with studies on similar systems showing that the formation of charge-transfer complexes can be more favorable in less polar solvents. researchgate.net

Detailed electrochemical studies, often employing techniques like cyclic voltammetry (CV), provide insights into the redox potentials of the individual components and the resulting complex. semanticscholar.org While specific experimental redox potential values for acenaphthene monopicrate are not extensively documented in the provided search results, the principles can be inferred from studies on related compounds. For instance, the electrochemical gap, which is the difference between the first oxidation and reduction potentials, is a key parameter that can be determined from CV data. semanticscholar.org

The electron transfer process in these systems is a core aspect of their chemistry. The transfer of an electron from the highest occupied molecular orbital (HOMO) of the acenaphthene donor to the lowest unoccupied molecular orbital (LUMO) of the picric acid acceptor is the primary event. researchgate.net Theoretical approaches, such as Density Functional Theory (DFT), are often used to complement experimental findings by calculating the energies of these frontier orbitals and elucidating the charge-transfer mechanism. researchgate.netsemanticscholar.org

In analogous systems, the formation of a ground-state charge-transfer complex has been observed, which can influence the electrochemical and photophysical properties. acs.org The stability of such complexes is often driven by strong electrostatic interactions and hydrogen bonding between the donor and acceptor molecules. acs.orgresearchgate.net

The following interactive table summarizes the key components and concepts related to the electrochemistry of acenaphthene monopicrate, based on the principles of charge-transfer complexes.

| Parameter | Description | Relevance to Acenaphthene Monopicrate |

| Electron Donor | The molecule that donates an electron in the charge-transfer process. | Acenaphthene, a polycyclic aromatic hydrocarbon, serves as the electron donor. smolecule.comwikipedia.org |

| Electron Acceptor | The molecule that accepts an electron in the charge-transfer process. | Picric acid (2,4,6-trinitrophenol) is a strong electron acceptor due to its electron-deficient aromatic ring. smolecule.com |

| Redox Potential | A measure of the tendency of a chemical species to acquire electrons and thereby be reduced or lose electrons and be oxidized. | The individual redox potentials of acenaphthene and picric acid, and the resulting potential of the complex, dictate the electron transfer thermodynamics. semanticscholar.orgrsc.org |

| Electron Transfer Mechanism | The pathway and kinetics of electron movement from the donor to the acceptor. | Involves photo-induced electron transfer (PET) leading to the formation of a charge-transfer state. smolecule.comresearchgate.netmdpi.com |

| Electrochemical Gap | The energy difference between the HOMO and LUMO, often estimated from the difference between the first oxidation and reduction potentials. | Provides insight into the electronic stability and reactivity of the complex. semanticscholar.org |

Further research utilizing electrochemical techniques like cyclic voltammetry on acenaphthene monopicrate would be necessary to populate a detailed data table with specific redox potential values. However, the conceptual framework provided by the study of similar charge-transfer complexes offers a solid foundation for understanding its electrochemical behavior.

Mechanistic Insights into Reactions Involving Acenaphthene Monopicrate

Acenaphthene (B1664957) Monopicrate as a Precursor in Organic Synthesis

The acenaphthene monopicrate complex can be viewed as an activated or protected form of acenaphthene, where the electronic properties of the hydrocarbon are modulated by the charge-transfer interaction. This modulation influences its reactivity, making it a subject of interest in organic synthesis.

The acenaphthene unit within the monopicrate complex retains the potential to undergo reactions characteristic of the parent hydrocarbon, although its reactivity may be altered. Key transformations include oxidation and dehydrogenation.

Oxidation: The ethylene (B1197577) bridge of the acenaphthene moiety is susceptible to oxidation. A primary and significant reaction is the oxidation to acenaphthenequinone (B41937), a crucial intermediate in the synthesis of dyes and other functional materials. smolecule.com This transformation can be achieved using various oxidizing agents. For instance, the reaction of 1-acenaphthenone (B129850) (an oxidation product of acenaphthene) with N-bromosuccinimide in dimethyl sulfoxide (B87167) readily yields acenaphthenequinone. researchgate.net The charge-transfer interaction in the monopicrate complex may influence the rate and selectivity of this oxidation.

Dehydrogenation: The dimethylene bridge of the acenaphthene core can undergo dehydrogenation to form the corresponding acenaphthylene (B141429) derivative. beilstein-journals.orgatamanchemicals.com This reaction converts the saturated five-membered ring into a fully conjugated, unsaturated system. While this transformation can be accomplished with reagents like chloranil (B122849) or manganese dioxide, the electronic perturbation from the picrate (B76445) moiety could potentially facilitate this process under milder conditions. beilstein-journals.org

Electrophilic Substitution: The aromatic rings of acenaphthene readily participate in electrophilic substitution reactions, such as nitration and bromination. smolecule.com The formation of the charge-transfer complex with the strongly electron-withdrawing picrate anion would be expected to deactivate the acenaphthene aromatic system towards electrophilic attack. However, this deactivation may also enhance regioselectivity, directing incoming electrophiles to specific positions.

The picrate anion is not merely a spectator in the complex; it can actively mediate or influence reactions involving the acenaphthene moiety.

The primary role of the picrate is to form the charge-transfer complex, which alters the electron density distribution of the acenaphthene partner. The electron-deficient nature of the picrate's trinitrophenyl group facilitates this interaction. smolecule.com This electronic perturbation is fundamental to the altered reactivity discussed above.

Furthermore, picric acid is a strong organic acid. The dissociation of the adduct can release a proton, and the picrate anion can act as a proton shuttle or a general base catalyst in certain reaction mechanisms. The kinetics of proton transfer for picric acid are well-studied; in methanol, the protonation of the picrate ion is a diffusion-controlled reaction, highlighting its dynamic nature. rsc.org In reactions that are sensitive to acid or base catalysis, the picrate component could therefore play a direct mechanistic role. For instance, in reactions involving nucleophilic addition to the acenaphthene system, the picrate could facilitate proton transfer steps.

Decomposition Pathways and Stability Studies of Acenaphthene Monopicrate under Varied Conditions

The stability of acenaphthene monopicrate is governed by the strength of the charge-transfer interaction and the inherent stability of its constituent molecules. Decomposition can be triggered by thermal, photochemical, or chemical stress. nih.govpharmastate.academyresearchgate.net

Under thermal stress, the complex may dissociate into its components, which can then undergo further degradation. Acenaphthene itself emits acrid smoke when heated to decomposition. nih.gov The primary decomposition pathway for the acenaphthene moiety involves oxidation. Microbial degradation and chemical oxidation studies reveal a common sequence of intermediates. researchgate.netresearchgate.net The initial step is often the oxidation of the five-membered ring to produce 1-acenaphthenol (B129857) and then 1-acenaphthenone. researchgate.net Further oxidation leads to the highly significant intermediate, acenaphthenequinone. Subsequent oxidative cleavage of the five-membered ring yields naphthalene-1,8-dicarboxylic acid. nih.gov This dicarboxylic acid can then undergo further degradation into smaller aromatic compounds and eventually to carbon oxides. researchgate.netnih.gov

The following table summarizes key intermediates in the degradation of the acenaphthene scaffold.

| Degradation Stage | Key Intermediates | Primary Resulting Products |

|---|---|---|

| Initial Oxidation | 1-Acenaphthenol, 1-Acenaphthenone | Acenaphthenequinone |

| Ring Cleavage | Acenaphthenequinone | Naphthalene-1,8-dicarboxylic acid |

| Further Degradation | Naphthalene-1,8-dicarboxylic acid | 1-Naphthoic acid, Salicylic acid, Catechol |

Stability studies, guided by principles from regulatory guidelines like those from the ICH, are crucial for determining the shelf-life and appropriate storage conditions for the compound. ipinnovative.comasean.org Key factors influencing stability include temperature, humidity, and light. Given that nitroaromatic compounds can be light-sensitive, photostability is a particular concern. The complex should be stored in cool, dark, and dry conditions to minimize decomposition.

Ligand Exchange Reactions and Adduct Dissociation Kinetics

The formation of the acenaphthene monopicrate adduct is a reversible process, existing in equilibrium with its free components. This dynamic nature allows for ligand exchange reactions and is characterized by specific dissociation kinetics.

A "ligand exchange" reaction in this context refers to the displacement of acenaphthene from the complex by another, stronger electron-donor molecule. The stability of such charge-transfer complexes is related to the donor's electronic properties. A PAH with a higher-lying Highest Occupied Molecular Orbital (HOMO) than acenaphthene would likely form a more stable picrate adduct, driving the equilibrium towards the new complex. mdpi.com The formation of more stable, chelated complexes is a well-known principle in coordination chemistry, driven by favorable entropy changes. libretexts.org

The kinetics of the adduct's dissociation are fundamental to its reactivity. The process can be described by the equilibrium:

Acenaphthene-Picrate ⇌ Acenaphthene + Picrate

| System | Process | Solvent | Rate Constant | Reference |

|---|---|---|---|---|

| Picric Acid | Protonation of Picrate (k₁) | Methanol | 4.3 x 10¹⁰ dm³ mol⁻¹ s⁻¹ | rsc.org |

| Picric Acid | Dissociation (k₋₁) | Methanol | 9.2 x 10⁶ s⁻¹ | rsc.org |

| Hexanitrodiphenylamine | Protonation of Anion (k₁) | Methanol | 2.28 x 10⁹ dm³ mol⁻¹ s⁻¹ | rsc.org |

| Hexanitrodiphenylamine | Dissociation (k₋₁) | Methanol | 1.31 x 10⁵ s⁻¹ | rsc.org |

Data from a study on acid-base dissociation kinetics provides a baseline for the kinetic behavior of the picrate anion. rsc.org

Reaction Stereochemistry and Selectivity Influenced by Charge Transfer

The charge-transfer interaction in acenaphthene monopicrate is not merely a bonding phenomenon; it directly influences the stereochemical and regiochemical outcomes of subsequent reactions. This is achieved through both electronic and steric effects.

The partial transfer of electron density from the acenaphthene (donor) to the picrate (acceptor) alters the electronic landscape of the acenaphthene rings. mdpi.com This change in electron distribution can enhance the nucleophilicity or electrophilicity of specific sites on the acenaphthene molecule, thereby directing incoming reagents. For example, in an electrophilic aromatic substitution, positions that retain higher electron density after complexation would be favored, leading to high regioselectivity.

The table below, based on theoretical calculations for charge-transfer complexes between various donors and a quinone acceptor, illustrates how electronic properties like HOMO energy correlate with the stability of the complex. Acenaphthene (ACN) is shown within this series.

| Donor Molecule | Abbreviation | DEHOMO (eV) | Association Energy (kJ/mol) |

|---|---|---|---|

| Naphthalene (B1677914) | NA | -6.19 | -63.5 |

| Phenanthrene | PA | -6.11 | -72.3 |

| Acenaphthene | ACN | -5.90 | -72.7 |

| Pyrene | PYR | -5.81 | -86.4 |

| Anthracene | AN | -5.71 | -82.3 |

Data adapted from a study on charge-transfer complexes, showing the relative donor properties of various PAHs. mdpi.com

Furthermore, the bulky, planar picrate moiety can exert significant steric control. By associating with one face of the acenaphthene molecule, it can effectively block that face from reagent attack. This steric hindrance would force an incoming reagent to approach from the opposite, less-hindered face. In reactions that generate a new stereocenter, such as the reduction of a ketone derivative or addition across the five-membered ring, this facial selectivity can lead to a high degree of diastereoselectivity or enantioselectivity. acs.org This principle is analogous to substrate-controlled stereoselectivity observed in many complex natural product syntheses. acs.org

Application of Acenaphthene Monopicrate in Specific Material Science and Chemical Synthesis Contexts

Acenaphthene (B1664957) Monopicrate in Organic Semiconductor Research

Organic semiconductors are pivotal in the development of flexible and cost-effective electronic devices. Charge-transfer complexes are of particular interest in this field due to the potential for tunable electronic properties arising from the interaction between donor and acceptor molecules.

A study on the dipole moments of aromatic hydrocarbon picrates, including acenaphthene picrate (B76445), provides insight into the degree of charge transfer in the ground state. ias.ac.in The dipole moment of acenaphthene picrate was measured to be 2.25 Debye, indicating a degree of charge separation. ias.ac.in Theoretical studies on charge-transfer complexes involving acenaphthene with other acceptors have also been conducted, providing a framework for understanding the electronic structure and charge transfer properties. mdpi.com For materials to exhibit conducting properties, even a small amount of charge transfer (around 0.2) can be sufficient. mdpi.com

While quantitative data on mobility and conductivity are absent, the established charge-transfer characteristics of acenaphthene monopicrate suggest it could be a candidate for further investigation as an organic semiconductor.

There is no specific information available in the scientific literature regarding the fabrication of organic thin films or single crystals of acenaphthene monopicrate for electronic device applications. The growth of high-quality single crystals or the deposition of uniform thin films is a critical step for the evaluation of a material's performance in electronic devices. While acenaphthene picrate can be crystallized from solutions, ias.ac.in the techniques and protocols for producing device-quality materials have not been reported.

Role of Acenaphthene Monopicrate in Nonlinear Optics

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. Charge-transfer complexes are a promising class of NLO materials because the intramolecular or intermolecular charge transfer can lead to large second-order (β) and third-order (γ) hyperpolarizabilities.

While there are no direct experimental studies on the nonlinear optical properties of acenaphthene monopicrate, theoretical investigations into charge-transfer systems based on acenaphthene derivatives suggest potential for NLO applications. nih.gov The efficiency of NLO materials can be controlled by constructing charge-transfer systems and influencing the molecular packing arrangement. nih.gov Theoretical work on compounds incorporating acenaphthene as a scaffold has shown that both through-bond and through-space charge transfer can lead to significant NLO responses. nih.gov

Furthermore, experimental research on other derivatives of acenaphthene, such as acenaphthene DL-malic acid (ADLMA), has demonstrated second harmonic generation (SHG) efficiency, confirming that the acenaphthene core can be a component of NLO-active materials. inoe.ro Given that acenaphthene monopicrate is a charge-transfer complex, it is plausible that it could exhibit NLO properties, although experimental verification is required.

Utilization in Advanced Sensing Platforms

The interaction between donor and acceptor molecules in charge-transfer complexes can be sensitive to the surrounding chemical environment, making them potential candidates for chemical sensors.

While there is no research on the use of pre-formed acenaphthene monopicrate in sensing applications, a related study has demonstrated the use of acenaphthene-based luminophores for the detection of picric acid. rsc.org In this work, luminophores containing acenaphthene and imidazole (B134444) moieties were synthesized, and their fluorescence was quenched in the presence of picric acid, allowing for its detection at parts-per-billion levels. rsc.org This sensing mechanism is based on the formation of a charge-transfer complex between the luminophore and picric acid. rsc.org

This indicates that the charge-transfer interaction between acenaphthene and picric acid is strong and can be exploited for sensing. However, the use of the acenaphthene monopicrate complex itself as a sensing platform for other analytes has not been explored.

Advanced Analytical Strategies for Acenaphthene Monopicrate Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography remains a cornerstone for the separation of complex mixtures. For acenaphthene (B1664957) monopicrate, the distinct chemical properties of its two components—the nonpolar acenaphthene and the polar picric acid—necessitate careful optimization of chromatographic conditions.

Optimization of Mobile Phase and Stationary Phase for Complex Separation

The effective separation of acenaphthene monopicrate from its constituent parts or other analytes in a sample matrix is heavily reliant on the selection of an appropriate stationary and mobile phase. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique.

For the separation of PAHs like acenaphthene, C18 columns are a popular choice for the stationary phase due to their hydrophobic nature, which promotes retention of nonpolar compounds. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water or a buffer solution. The ratio of the organic modifier is a critical parameter to optimize; a higher percentage of the organic solvent will decrease the retention time of nonpolar compounds like acenaphthene.

When analyzing the picrate (B76445) component, which is anionic, ion-pairing reagents can be added to the mobile phase in RP-HPLC to improve retention and peak shape. Alternatively, anion-exchange chromatography could be employed. For instance, a method for analyzing picrate in soil samples utilized RP-HPLC with an eluent containing an ion-pairing reagent.

The separation of the intact acenaphthene monopicrate complex would require a mobile phase that prevents its dissociation. The choice of solvent is crucial, with studies on the synthesis of the complex noting that reflux techniques in ethanol (B145695) or chloroform-acetone mixtures facilitate its controlled crystallization. This suggests that less polar mobile phases might be more suitable for maintaining the integrity of the complex during chromatographic analysis.

A study on the separation of five PAHs, including acenaphthene, demonstrated that a mobile phase of acetonitrile and a phosphate (B84403) buffer (80:20 v/v) at a pH of 6 and a column temperature of 60°C on an ODS-C18 column provided good resolution. However, the analysis of the intact picrate complex would likely require further method development to balance the retention of both the PAH and the picrate moieties.

Table 1: Chromatographic Conditions for Related Compounds

| Analyte | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Acenaphthene and other PAHs | ODS-C18 | Acetonitrile:Phosphate Buffer (80:20, v/v), pH 6 | UV (254 nm) |

Hyphenated Techniques for Structural Confirmation

To ensure the unambiguous identification of acenaphthene monopicrate, chromatography is often coupled with a spectroscopic detection method. HPLC coupled with a Diode Array Detector (DAD) or a mass spectrometer (MS) are powerful hyphenated techniques. An HPLC-DAD system would allow for the acquisition of the UV-Vis spectrum of the eluting peak, which could be compared to a standard of acenaphthene monopicrate. The complex is expected to exhibit a bathochromic shift (a shift to longer wavelengths) in its absorption spectrum compared to the individual components, indicating the formation of the charge-transfer adduct.

Mass Spectrometry for Elucidating Fragmentation Pathways and Confirming Molecular Integrity

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds. For acenaphthene monopicrate, MS can confirm the presence of the intact molecular complex and provide insights into its fragmentation patterns under ionization.

The molecular weight of acenaphthene is 154.21 g/mol . Electron ionization mass spectrometry of acenaphthene typically shows a strong molecular ion peak (m/z 154) and fragmentation corresponding to the loss of hydrogen atoms (m/z 153 and 152). The monoisotopic mass of acenaphthene monopicrate is reported as 383.07534976 g/mol .

In an MS analysis of the complex, one would expect to observe the molecular ion of the intact complex, as well as fragment ions corresponding to the individual acenaphthene and picric acid molecules. The fragmentation pathway would likely involve the cleavage of the non-covalent bond between the two components. Further fragmentation of the acenaphthene and picric acid ions would then proceed according to their known fragmentation patterns. For instance, the mass spectrum of acenaphthene-d10 (B84017) (a deuterated version) shows a molecular ion at m/z 164.

Spectrophotometric and Fluorometric Methods for Trace Analysis

Spectrophotometric and fluorometric methods offer high sensitivity for the detection of trace amounts of analytes. Acenaphthene is a fluorescent molecule, and its fluorescence can be utilized for its quantification. The fluorescence of acenaphthene in pentane (B18724) is observed with an excitation wavelength of 291 nm and an emission wavelength of 341 nm.

The formation of the charge-transfer complex with picric acid can lead to quenching or changes in the fluorescence spectrum of acenaphthene, a phenomenon that could be exploited for the quantification of the complex. Selective synchronous spectrofluorimetry has been used for the detection of acenaphthene in mixtures by complexation with cyclodextrins, demonstrating the potential of fluorescence-based methods for this class of compounds.

Colorimetric methods are well-established for the determination of picrates. A field method for quantifying picric acid in soil involves extraction with acetone (B3395972) followed by a colorimetric assay. This method is based on the reaction of picrate to form a colored product that can be measured spectrophotometrically. The absorbance is typically measured around 400 nm. A method for the spectrophotometric determination of platinum(IV) used acenaphthenequinone (B41937) monoxime, a derivative of acenaphthene, which forms a colored complex with an absorption maximum at 390 nm.

Development of Novel Electrochemical Sensors

Electrochemical sensors provide a rapid, sensitive, and often portable means of detecting electroactive species. The picrate component of acenaphthene monopicrate, being a nitroaromatic compound, is electrochemically active and can be detected by techniques such as voltammetry.

Research has focused on the development of chemically modified electrodes to enhance the sensitivity and selectivity of detection for nitroaromatic compounds. For example, glassy carbon electrodes modified with mesoporous silica (B1680970) (MCM-41) have shown high sensitivity for the cathodic voltammetric detection of compounds like 2,4,6-trinitrotoluene (B92697) (TNT) and 1,3,5-trinitrobenzene (B165232) (TNB), with detection limits in the nanomolar range. The high sensitivity is attributed to the strong adsorption of the nitroaromatic compounds onto the large surface area of the modified electrode.

Other modifications, such as using silver nanoparticles or three-dimensional porous Pt-Pd nanoparticles supported on graphene-multiwalled carbon nanotube composites, have also been shown to enhance the electrocatalytic activity and sensitivity towards nitroaromatic compounds. Theoretical studies using density functional theory (DFT) have also explored materials like C5N2 as potential electrochemical sensors for nitroaromatics, including picric acid. While these sensors have not been specifically tested for acenaphthene monopicrate, their proven efficacy for similar nitroaromatic compounds suggests their potential applicability.

Table 2: Performance of Electrochemical Sensors for Related Nitroaromatic Compounds

| Sensor Material | Analyte | Technique | Detection Limit | Reference |

|---|---|---|---|---|

| MCM-41 Modified Glassy Carbon Electrode | TNT | Voltammetry | < 1.8 nM | |

| Glyc-AgNP Modified Electrochip | TNT | Differential Pulse Voltammetry | 1 x 10⁻¹⁰ M |

Validation of Analytical Methods for Accuracy, Precision, and Robustness

The validation of any analytical method is crucial to ensure that the results are reliable and reproducible. The validation process involves evaluating several key parameters, including accuracy, precision, linearity, range, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing a certified reference material or by spike-recovery experiments.